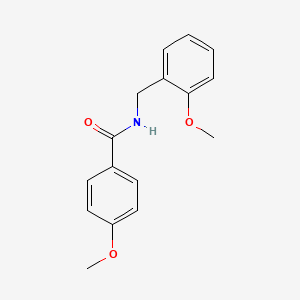![molecular formula C13H16N4OS B2429009 1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034549-46-5](/img/structure/B2429009.png)
1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-ylmethyl)urea” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyridine moiety, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring . This moiety is substituted at the 5-position with a urea group that is further substituted with a thiophen-2-ylmethyl group.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a bicyclic pyrazolo[1,5-a]pyridine core, a thiophene ring, and a urea functionality . The exact three-dimensional structure would depend on the specific stereochemistry at the tetrahydropyrazolo[1,5-a]pyridine moiety.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the urea functionality could potentially result in hydrogen bonding, affecting its solubility and reactivity .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Synthesis and Antimicrobial Activity : Pyrimidine derivatives, including those related to the chemical structure of interest, have shown significant antimicrobial properties. These compounds were synthesized using a one-pot synthesis method involving aldehyde, diketo compound, and urea/thiourea in acidic medium, highlighting their potential in medicinal chemistry and applications in developing new antimicrobial agents (Rathod & Solanki, 2018).
Antibacterial and Antifungal Activities : Novel heterocyclic compounds containing a sulfonamido moiety were synthesized and evaluated for their antibacterial and antifungal activities. The study demonstrated that some of these compounds exhibit high activity against various microbial strains, suggesting their potential use as antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Anticancer Properties
Anticancer Agents : A study focused on the synthesis of novel pyridine derivatives bearing biologically active groups as promising anticancer agents. The research aimed to study the additive effect of different heterocyclic rings toward tumor cell lines, indicating that compounds with specific modifications exhibited higher antitumor activity compared to doxorubicin, a standard chemotherapy drug (Hafez & El-Gazzar, 2020).
Design and Biological Evaluation of Antiproliferative Agents : A new series of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. These studies suggest that modifications to the urea derivatives can lead to potent antiproliferative agents with potential applications in cancer therapy (Zhang et al., 2019).
Synthesis and Characterization of Novel Compounds
- Novel Pyridine and Naphthyridine Derivatives : Research on the synthesis of novel pyridine and naphthyridine derivatives has demonstrated the versatility of related chemical structures in yielding compounds with potential biological activities. The study outlined methods for synthesizing these compounds, highlighting their potential in further pharmaceutical development (Abdelrazek et al., 2010).
Wirkmechanismus
Target of Action
The primary target of this compound is currently unknown. The compound is structurally similar to tetrahydropyrazolo[1,5-a]pyridine-fused steroids, which have been shown to interact with the androgen receptor (AR) . .
Mode of Action
If it does indeed target the AR, it may function similarly to steroidal antiandrogens, which block the action of the AR by disrupting AR-mediated signaling . This would result in the suppression of the expression of AR-regulated genes .
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its specific target. If the AR is the target, the compound would affect pathways regulated by androgens, including those involved in cell growth and differentiation .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific target and mode of action. If the compound acts as an AR antagonist, it could potentially inhibit the growth of AR-dependent cells .
Eigenschaften
IUPAC Name |
1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c18-13(14-9-12-2-1-7-19-12)16-10-4-6-17-11(8-10)3-5-15-17/h1-3,5,7,10H,4,6,8-9H2,(H2,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYBZKLWVLNJAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-ylmethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-dimethylphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2428926.png)
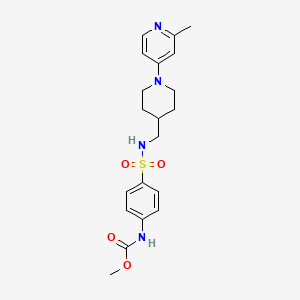
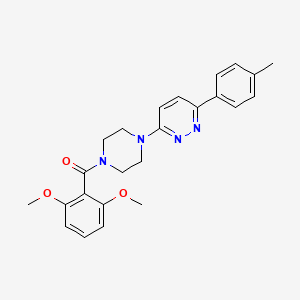
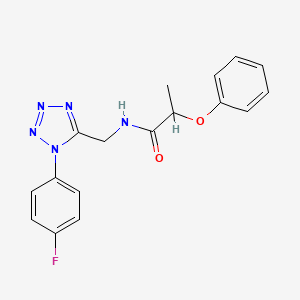
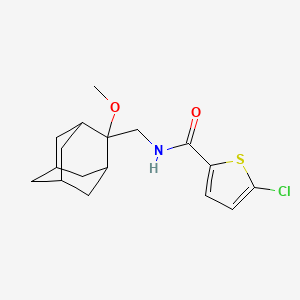
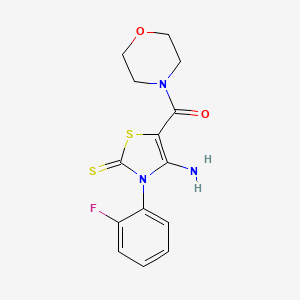
![2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine](/img/structure/B2428936.png)

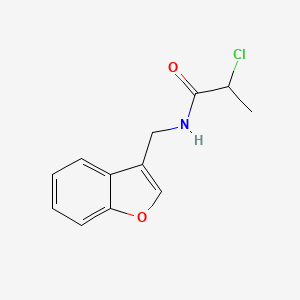
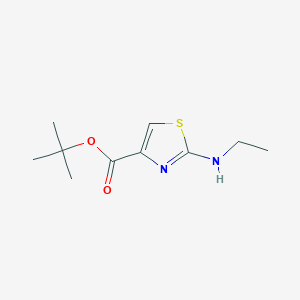
![5-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2428941.png)
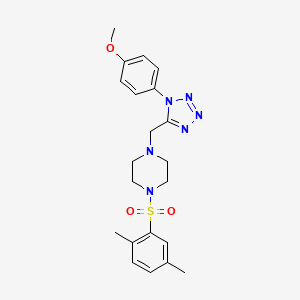
![5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2428948.png)
